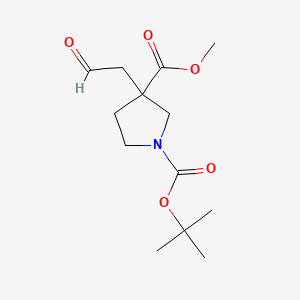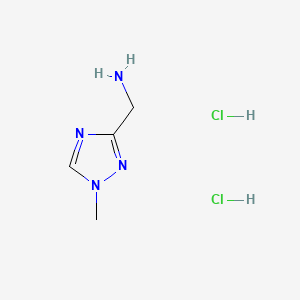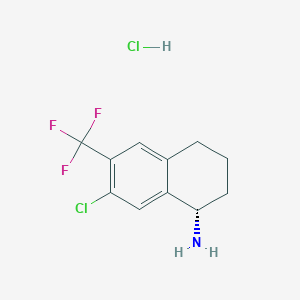![molecular formula C12H18OS B13907239 1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)
1-[2-(iso-Butylthio)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(iso-Butylthio)phenyl]ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom, and a phenyl ring substituted with an iso-butylthio group. This compound is part of the alcohol family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(iso-Butylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 2-(iso-butylthio)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, catalytic hydrogenation of 2-(iso-butylthio)benzaldehyde using a palladium catalyst under high pressure and temperature can be employed to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(iso-Butylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
1-[2-(iso-Butylthio)phenyl]ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(iso-Butylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the iso-butylthio group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
1-[2-(iso-Butylthio)phenyl]ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: Similar in structure but lacks the iso-butylthio group, making it less hydrophobic.
Benzyl alcohol: Contains a phenyl ring and hydroxyl group but does not have the iso-butylthio substitution.
Thiophenol: Contains a thiol group attached to a phenyl ring, differing in functional group and reactivity
Uniqueness: The presence of both the hydroxyl and iso-butylthio groups in this compound imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
1-[2-(2-methylpropylsulfanyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFASUQXGKSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
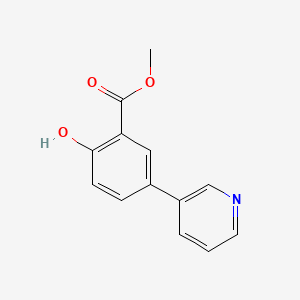
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
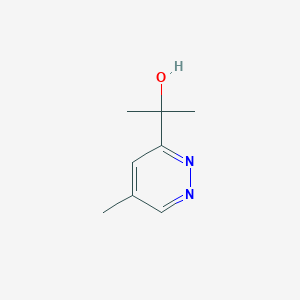
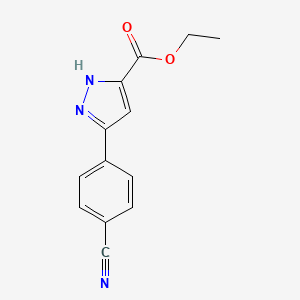

![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)



